

# ZK110841 in Focus: A Comparative Analysis of DP1-Receptor Agonists

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## Compound of Interest

Compound Name: ZK110841

Cat. No.: B10774421

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **ZK110841** with other DP-receptor agonists, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving prostanoid receptor modulation.

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a wide array of physiological and pathological processes, exerting its effects through two distinct G protein-coupled receptors: the DP1 (PTGDR) and DP2 (CRTH2) receptors. Agonists of the DP1 receptor, such as **ZK110841**, are of significant interest for their therapeutic potential in various conditions, including inflammation and cardiovascular diseases. This guide offers a comparative overview of **ZK110841** and other notable DP1-receptor agonists, focusing on their binding affinity, potency, and selectivity.

## Performance Comparison of DP1-Receptor Agonists

The following tables summarize the binding affinities ( $K_i$ ) and functional potencies ( $EC_{50}$ ) of **ZK110841** and other selected DP1-receptor agonists. The data is derived from studies utilizing recombinant human DP1 receptors expressed in HEK 293(EBNA) cells.

Table 1: Binding Affinity ( $K_i$ ) of DP1-Receptor Agonists

Compound	Ki (nM)
ZK110841	0.3
Prostaglandin D2 (PGD2)	0.6
BW 245C	0.4
L-644,698	0.9
BW A868C	2.3

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50) of DP1-Receptor Agonists in cAMP Generation

Compound	EC50 (nM)
ZK110841	0.2
Prostaglandin D2 (PGD2)	0.5
BW 245C	0.3
L-644,698	0.5

Lower EC50 values indicate higher potency in eliciting a functional response.

## Selectivity Profile of DP1-Receptor Agonists

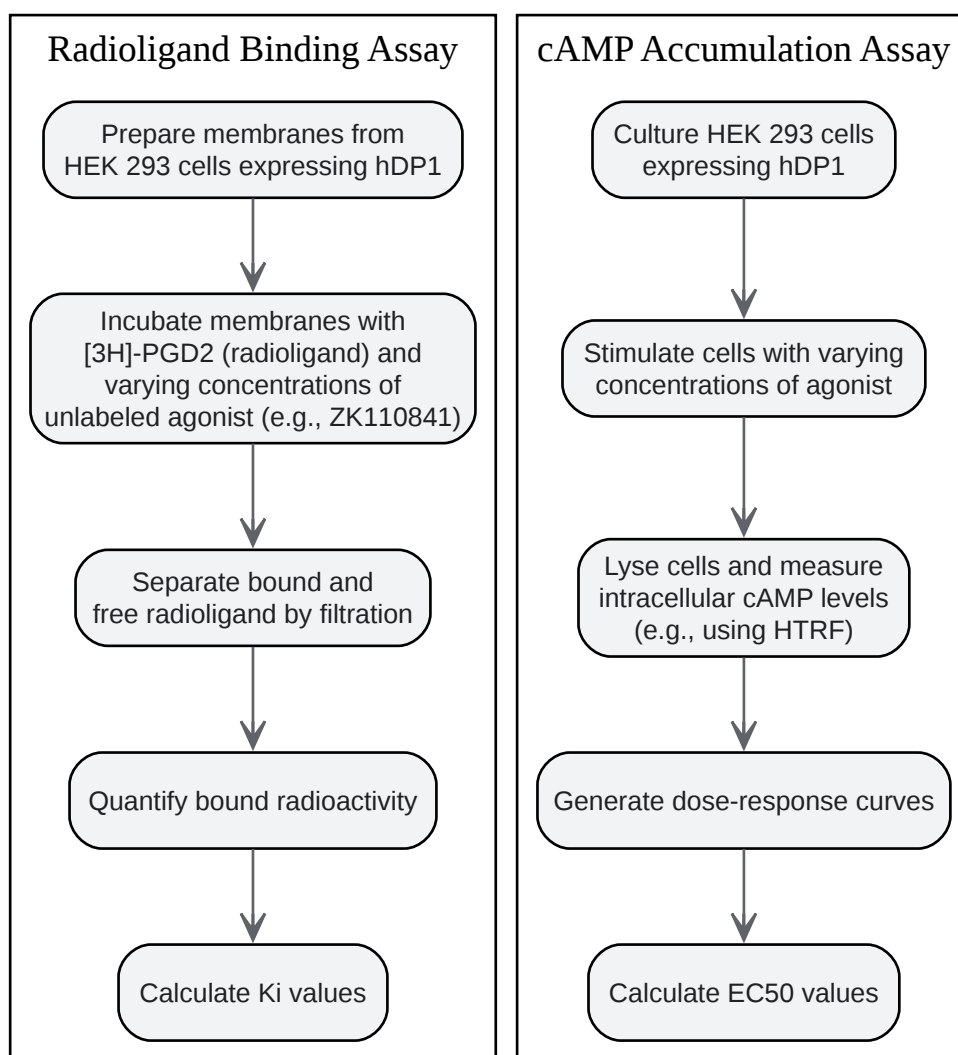
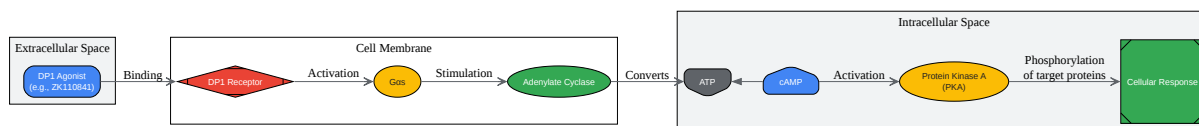
The selectivity of a DP1-receptor agonist is crucial to minimize off-target effects. L-644,698 has been characterized for its selectivity against other human prostanoid receptors, demonstrating a high degree of specificity for the DP1 receptor.

Table 3: Selectivity of L-644,698 for the Human DP1 Receptor

Receptor Subtype	Fold Selectivity over DP1
EP1	> 25,400
EP2	~ 300
EP3-III	~ 4,100
EP4	~ 10,000
FP	> 25,400
IP	> 25,400
TP	> 25,400

## Signaling Pathway and Experimental Workflow

The activation of the DP1 receptor by an agonist initiates a well-defined signaling cascade. The experimental workflows to determine the binding affinity and functional potency of these agonists are crucial for their characterization.



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